molecular formula C7H6BrNaO2S B12051016 Sodium (4-bromophenyl)methanesulfinate

Sodium (4-bromophenyl)methanesulfinate

Cat. No.: B12051016
M. Wt: 257.08 g/mol
InChI Key: PVQCSNDPWWZSFB-UHFFFAOYSA-M
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Description

Preparation Methods

The synthesis of sodium (4-bromophenyl)methanesulfinate typically involves the reaction of 4-bromobenzenesulfonyl chloride with a reducing agent in the presence of a base. One common method includes the use of hydrazine hydrate and sodium carbonate in an aqueous medium . The reaction is carried out at elevated temperatures, followed by cooling and filtration to obtain the desired product . Industrial production methods may vary, but they generally follow similar principles of sulfonyl chloride reduction and subsequent purification steps.

Chemical Reactions Analysis

Sodium (4-bromophenyl)methanesulfinate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfinyl group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonates.

    Reduction Reactions: It can be reduced to form sulfides or thiols under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of sodium (4-bromophenyl)methanesulfinate involves its ability to act as a sulfonylating agent. It can transfer the sulfonyl group to various nucleophiles, leading to the formation of sulfonylated products. This process is facilitated by the presence of a suitable base and solvent, which help to stabilize the intermediate species and promote the reaction .

Comparison with Similar Compounds

Sodium (4-bromophenyl)methanesulfinate can be compared with other similar compounds such as:

  • Sodium (4-methoxyphenyl)methanesulfinate
  • Sodium (4-chlorophenyl)methanesulfinate
  • Sodium (2,4-dichlorophenyl)methanesulfinate

These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their reactivity and applications. This compound is unique due to the presence of the bromine atom, which can participate in additional reactions such as halogenation .

Properties

Molecular Formula

C7H6BrNaO2S

Molecular Weight

257.08 g/mol

IUPAC Name

sodium;(4-bromophenyl)methanesulfinate

InChI

InChI=1S/C7H7BrO2S.Na/c8-7-3-1-6(2-4-7)5-11(9)10;/h1-4H,5H2,(H,9,10);/q;+1/p-1

InChI Key

PVQCSNDPWWZSFB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1CS(=O)[O-])Br.[Na+]

Origin of Product

United States

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